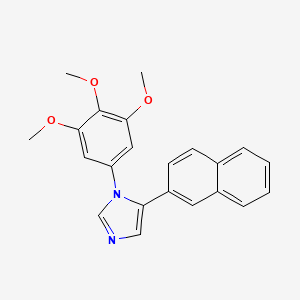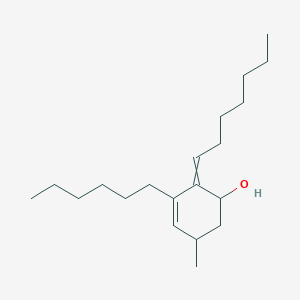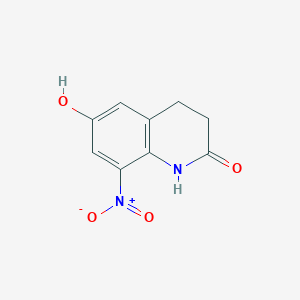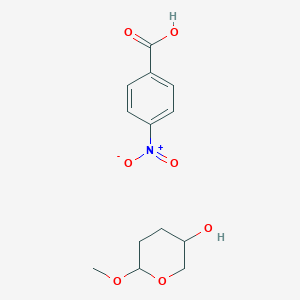
Methyl 2-(1-hydroxypentyl)-1,3-thiazole-4-carboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Methyl 2-(1-hydroxypentyl)-1,3-thiazole-4-carboxylate: is a synthetic organic compound that belongs to the thiazole family Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in a five-membered ring
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of Methyl 2-(1-hydroxypentyl)-1,3-thiazole-4-carboxylate typically involves the condensation of appropriate thiazole derivatives with hydroxypentyl precursors. One common method includes the reaction of 2-aminothiazole with 1-bromopentanol under basic conditions to form the desired product. The reaction is usually carried out in an organic solvent such as ethanol or methanol, with a base like sodium hydroxide or potassium carbonate to facilitate the reaction.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.
化学反応の分析
Types of Reactions: Methyl 2-(1-hydroxypentyl)-1,3-thiazole-4-carboxylate undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid.
Reduction: The ester group can be reduced to an alcohol.
Substitution: The thiazole ring can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Reagents like halogens (Cl2, Br2) or nucleophiles (NH3, RNH2).
Major Products:
Oxidation: Formation of 2-(1-oxopentyl)-1,3-thiazole-4-carboxylate.
Reduction: Formation of 2-(1-hydroxypentyl)-1,3-thiazole-4-methanol.
Substitution: Formation of various substituted thiazole derivatives.
科学的研究の応用
Chemistry: Methyl 2-(1-hydroxypentyl)-1,3-thiazole-4-carboxylate is used as an intermediate in the synthesis of more complex thiazole derivatives. It serves as a building block for the development of new materials and catalysts.
Biology: In biological research, this compound is studied for its potential antimicrobial and antifungal properties. Thiazole derivatives are known to exhibit bioactivity, making them candidates for drug development.
Medicine: The compound is explored for its potential therapeutic applications, including its role as a precursor in the synthesis of pharmaceutical agents. Its structural features make it a candidate for the development of drugs targeting specific enzymes or receptors.
Industry: In the industrial sector, this compound is used in the production of agrochemicals, dyes, and polymers. Its versatility allows it to be incorporated into various formulations and products.
作用機序
The mechanism of action of Methyl 2-(1-hydroxypentyl)-1,3-thiazole-4-carboxylate involves its interaction with specific molecular targets. The hydroxypentyl group and thiazole ring can interact with enzymes or receptors, leading to modulation of their activity. The compound may inhibit or activate certain pathways, depending on its binding affinity and the nature of the target.
類似化合物との比較
- 6-(1-hydroxypentyl)-4-methoxy-pyran-2-one
- 6-pentyl-4-methoxy-pyran-2-one
Comparison: Methyl 2-(1-hydroxypentyl)-1,3-thiazole-4-carboxylate is unique due to its thiazole ring structure, which imparts distinct chemical and biological properties. Compared to similar compounds like 6-(1-hydroxypentyl)-4-methoxy-pyran-2-one, the presence of sulfur and nitrogen in the thiazole ring enhances its reactivity and potential bioactivity. This uniqueness makes it a valuable compound for various applications in research and industry.
特性
CAS番号 |
648903-40-6 |
|---|---|
分子式 |
C10H15NO3S |
分子量 |
229.30 g/mol |
IUPAC名 |
methyl 2-(1-hydroxypentyl)-1,3-thiazole-4-carboxylate |
InChI |
InChI=1S/C10H15NO3S/c1-3-4-5-8(12)9-11-7(6-15-9)10(13)14-2/h6,8,12H,3-5H2,1-2H3 |
InChIキー |
IVFYBMALDRSGPE-UHFFFAOYSA-N |
正規SMILES |
CCCCC(C1=NC(=CS1)C(=O)OC)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![Ethyl 4-[(2-formylphenyl)sulfanyl]-3-methylbut-2-enoate](/img/structure/B12602021.png)
![1-[(4-Cyanophenyl)methyl]thiolan-1-ium bromide](/img/structure/B12602027.png)

![Ethyl 2-[(1H-pyrazol-1-yl)sulfanyl]benzoate](/img/structure/B12602058.png)
![4-(4-{[Butyl(methyl)amino]methyl}phenyl)-5-hydroxyisoquinolin-1(2H)-one](/img/structure/B12602062.png)


![(2R)-2-[(dibenzylamino)methyl]-3-methylbutan-1-ol](/img/structure/B12602087.png)
![1-Pyrrolidinecarboxylic acid,2-[[4-[[[5-(phenylsulfonyl)-2-(trifluoromethyl)phenyl]sulfonyl]amino]-1-piperidinyl]carbonyl]-,1,1-dimethylethyl ester,(2S)-](/img/structure/B12602097.png)

silane](/img/structure/B12602111.png)
![5-Chloro-2-{[(triphenylstannyl)oxy]carbonyl}aniline](/img/structure/B12602112.png)
